molecular formula C28H33N3O3S B11129805 (5Z)-2-(4-butoxyphenyl)-5-[4-(heptyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-butoxyphenyl)-5-[4-(heptyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11129805
M. Wt: 491.6 g/mol
InChI Key: MZYAGGZUYIWAPY-QQTULTPQSA-N
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Description

(5Z)-2-(4-BUTOXYPHENYL)-5-{[4-(HEPTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-BUTOXYPHENYL)-5-{[4-(HEPTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The initial step often includes the preparation of the triazole and thiazole rings, followed by their fusion to form the triazolothiazole core. The butoxy and heptyloxy phenyl groups are then introduced through substitution reactions under controlled conditions. The final step involves the formation of the methylene bridge, which is achieved through a condensation reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and efficient heat transfer. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is emphasized to make the process sustainable.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-BUTOXYPHENYL)-5-{[4-(HEPTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding reduced derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-(4-BUTOXYPHENYL)-5-{[4-(HEPTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific biological targets makes it a potential candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, (5Z)-2-(4-BUTOXYPHENYL)-5-{[4-(HEPTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-BUTOXYPHENYL)-5-{[4-(HEPTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. These targets include enzymes and receptors that play crucial roles in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. For example, its anticancer activity is believed to be due to its ability to inhibit specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(4-METHOXYPHENYL)-5-{[4-(HEXYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • (5Z)-2-(4-ETHOXYPHENYL)-5-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The uniqueness of (5Z)-2-(4-BUTOXYPHENYL)-5-{[4-(HEPTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific substitution pattern and the length of the alkoxy chains. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H33N3O3S

Molecular Weight

491.6 g/mol

IUPAC Name

(5Z)-2-(4-butoxyphenyl)-5-[(4-heptoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C28H33N3O3S/c1-3-5-7-8-9-19-34-23-14-10-21(11-15-23)20-25-27(32)31-28(35-25)29-26(30-31)22-12-16-24(17-13-22)33-18-6-4-2/h10-17,20H,3-9,18-19H2,1-2H3/b25-20-

InChI Key

MZYAGGZUYIWAPY-QQTULTPQSA-N

Isomeric SMILES

CCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCCCC)S2

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCCCC)S2

Origin of Product

United States

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